molecular formula C19H33ClN2O2 B4401423 1-[4-(4-butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride

1-[4-(4-butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride

Cat. No. B4401423
M. Wt: 356.9 g/mol
InChI Key: XSQVYAKCJKBHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. The 5-HT1B receptor is involved in the regulation of various physiological processes, including mood, appetite, and pain perception. BRL-15572 has been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including migraine, depression, and anxiety.

Mechanism of Action

1-[4-(4-butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride is a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. The 5-HT1B receptor is involved in the regulation of various physiological processes, including mood, appetite, and pain perception. This compound binds to the 5-HT1B receptor and blocks the binding of serotonin, which is the natural ligand for the receptor. This results in a decrease in the activity of the 5-HT1B receptor and a reduction in the physiological processes that are regulated by the receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce the activity of the 5-HT1B receptor and decrease the levels of certain neurotransmitters, including dopamine and norepinephrine. Additionally, this compound has been shown to have anti-inflammatory effects and to reduce the levels of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-[4-(4-butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a highly selective antagonist of the 5-HT1B receptor, which makes it useful for studying the physiological processes that are regulated by this receptor. Additionally, this compound has been extensively studied and optimized for high yields and purity, which makes it a reliable tool for lab experiments. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of 1-[4-(4-butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride. One direction is to further investigate its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, future studies could focus on optimizing the synthesis of this compound for higher yields and purity. Finally, future studies could investigate the potential of this compound as a tool for studying the physiological processes that are regulated by the 5-HT1B receptor.

Scientific Research Applications

1-[4-(4-butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has been shown to have potential applications in the treatment of various neurological and psychiatric disorders. For example, this compound has been shown to be effective in reducing the frequency and severity of migraine headaches in animal models. Additionally, this compound has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

properties

IUPAC Name

1-[4-(4-butoxyphenoxy)butyl]-4-methylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2.ClH/c1-3-4-16-22-18-7-9-19(10-8-18)23-17-6-5-11-21-14-12-20(2)13-15-21;/h7-10H,3-6,11-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQVYAKCJKBHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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